1-Bromo-2-(phenylsulfanyl)benzene

Lipophilicity Chromatography Physicochemical properties

Researchers requiring predictable chemoselectivity in sequential cross-coupling often face isomer contamination and variable yields. 1-Bromo-2-(phenylsulfanyl)benzene (CAS 61300-10-5) solves this with its ortho-bromo configuration. - Enables clean Br/Li exchange without benzyne side reactions, critical for boronic acid synthesis. - 0.3 unit LogP difference vs. para-isomer allows reliable HPLC identity confirmation. - Published single-crystal XRD structure provides definitive identity benchmark for GMP release testing.

Molecular Formula C12H9BrS
Molecular Weight 265.17 g/mol
CAS No. 61300-10-5
Cat. No. B14130150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(phenylsulfanyl)benzene
CAS61300-10-5
Molecular FormulaC12H9BrS
Molecular Weight265.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2Br
InChIInChI=1S/C12H9BrS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
InChIKeyBATOISXASQUNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(phenylsulfanyl)benzene: Ortho-Bromo Aryl Sulfide Building Block


1-Bromo-2-(phenylsulfanyl)benzene (CAS 61300-10-5; also known as 2-bromophenyl phenyl sulfide) is a bifunctional aryl halide featuring a bromine atom ortho to a phenylsulfanyl substituent on a benzene ring [1]. With molecular formula C₁₂H₉BrS and a molecular weight of 265.17 g/mol, this compound serves as a versatile electrophilic building block in transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Kumada couplings [2]. The ortho-disposition of the bromine atom relative to the sulfur-containing substituent confers distinct reactivity profiles compared to its para- and meta-substituted regioisomers, as well as to chloro analogs, which directly impacts reaction yields, selectivity, and downstream synthetic efficiency [3].

Pd-catalyzed cross-coupling Suzuki, Stille, Kumada building block
Ortho-lithiation Clean Br/Li exchange for diboronic acids
Identity verification Published single-crystal X-ray structure

Why Para-Isomers and Chloro Analogs Cannot Replace This Compound


In-class substitution of 1-bromo-2-(phenylsulfanyl)benzene with regioisomeric variants such as 1-bromo-4-(phenylsulfanyl)benzene or with chloro analogs (e.g., 1-chloro-2-(phenylsulfanyl)benzene) introduces quantifiable changes in lipophilicity, leaving-group reactivity, and steric accessibility that directly alter reaction outcomes [1]. The ortho-bromo configuration in the target compound generates a distinct electronic and steric environment around the C–Br bond, affecting oxidative addition rates in palladium-catalyzed couplings and influencing regioselectivity in lithiation sequences [2]. Para-substituted regioisomers exhibit different crystal packing and solubility characteristics, while chloro analogs require harsher reaction conditions due to the intrinsically lower reactivity of the C–Cl bond in cross-coupling manifolds [3]. The evidence presented below establishes that these differences are not merely academic—they translate into measurable variations in yield, selectivity, and process robustness that inform compound selection for both discovery research and scale-up applications.

! Para-isomer substitution Altered lipophilicity (ΔXLogP3) may shift chromatographic retention and solubility profiles.
! Chloro analog reactivity C–Cl bond requires harsher coupling conditions; oxidative addition kinetics differ significantly.
! Lithiation selectivity Meta isomers suffer competitive benzylic deprotonation; ortho enables clean Br/Li exchange.
! Identity confidence Regioisomers lack published X-ray structures; ortho-isomer provides definitive crystallographic benchmark.

Comparator Evidence for 1-Bromo-2-(phenylsulfanyl)benzene Selection


Lipophilicity Difference: Ortho vs. Para Isomer Chromatographic Behavior

The ortho-substituted target compound (1-bromo-2-(phenylsulfanyl)benzene) exhibits a computed XLogP3 value of 4.8, whereas the para-substituted regioisomer (1-bromo-4-(phenylsulfanyl)benzene) shows an XLogP3 of 5.1 [1]. This 0.3 unit difference in calculated lipophilicity, attributable to the ortho-arrangement of the bromine and phenylsulfanyl groups, corresponds to an approximately two-fold difference in theoretical partition coefficient.

Ortho vs Para LogP
Reported
XLogP3: 4.8 (ortho) vs 5.1 (para); Δ = −0.3
Supports chromatographic regioisomer resolution.
Computed value; confirm experimentally.
Lipophilicity Chromatography Physicochemical properties

Single-Crystal X-ray Structure for Definitive Identity Verification

The crystal structure of 1-bromo-2-(phenylsulfanyl)benzene has been determined by single-crystal X-ray diffraction and reported for the first time in 2024, with accompanying ¹H NMR, ¹³C NMR, IR spectroscopic data, and melting point [1]. Previously, only partial or predicted spectral assignments were available. The full crystallographic information file (CIF) provides unambiguous identity confirmation parameters.

X-ray Structure
Specification review
Full X-ray diffraction, updated NMR, IR, mp (Molbank 2024).
Enables definitive identity verification.
Previously only partial assignments.
X-ray crystallography Identity verification QC/QA

Steric Effects on Palladium-Catalyzed Amination Reactivity

In palladium-catalyzed amination reactions employing aryl sulfides as substrates, ortho-substituted derivatives exhibit markedly reduced reactivity relative to para- and meta-substituted congeners due to steric hindrance at the oxidative addition step [1]. While quantitative yield comparisons are catalyst- and condition-dependent, the general trend is that ortho-substitution inhibits reactivity, whereas para- and meta-substituted aryl sulfides perform well under standard conditions.

Amination Reactivity
Class-level
Ortho-substituted aryl sulfide: reduced Pd-catalyzed amination vs para/meta.
Supports chemoselective sequential coupling design.
Catalyst-dependent trend.
Cross-coupling Buchwald-Hartwig amination Steric effects

Clean Br/Li Exchange Without Competitive Benzylic Deprotonation

Lithiation of aryl–benzyl sulfides containing a bromine atom in the ortho position proceeds selectively via Br/Li exchange, whereas the meta derivative suffers from competitive benzylic deprotonation that compromises reaction selectivity [1]. The ortho-isomer's geometry allows clean Br/Li exchange with t-BuLi, enabling subsequent conversion to diboronic acids without side reactions that plague the meta analog.

Ortho-Lithiation
Class-level
Clean Br/Li exchange; no competitive benzylic deprotonation.
Supports diboronic acid precursor synthesis.
Meta analog gives side products.
Lithiation Br/Li exchange Diboronic acid synthesis

Halogen Bonding: σ-Hole Donor Capability of the Ortho-Bromo Scaffold

The ortho-bromo substitution pattern on the aromatic ring of 1-bromo-2-(phenylsulfanyl)benzene positions the bromine atom to function as a σ-hole donor for halogen bonding interactions [1]. Statistical analysis of over 2,500 halogenated drug-like molecules has established that the magnitude and directionality of halogen bonds depend on the σ-hole characteristics of the halogen atom, which are modulated by the adjacent substituent's electronic effects [2]. The electron-donating phenylsulfanyl group ortho to bromine is expected to enhance the σ-hole magnitude relative to electron-withdrawing substituents.

Halogen Bonding
Class-level
Ortho-bromo + sulfide donor may enhance σ-hole (DFT prediction).
May support supramolecular assembly studies.
Theoretical; requires validation.
Halogen bonding Crystal engineering Supramolecular chemistry

Application Scenarios for 1-Bromo-2-(phenylsulfanyl)benzene


Sequential Cross-Coupling via Ortho-Steric Attenuation

The reduced reactivity of the ortho-bromo group in Pd-catalyzed aminations compared to para/meta isomers [1] makes 1-bromo-2-(phenylsulfanyl)benzene suitable for chemoselective sequential coupling strategies. In a two-step sequence, the less hindered coupling partner can be reacted first at a more reactive para-bromo site, leaving the ortho-bromo intact for a subsequent, more forcing coupling step. This differentiated reactivity enables construction of unsymmetrical biaryl architectures that would be difficult to access using equally reactive dihalide building blocks.

Diboronic Acid Precursor via Clean Ortho-Lithiation

The ortho-bromo configuration of this compound enables clean Br/Li exchange without the competitive benzylic deprotonation that complicates lithiation of meta isomers [2]. This selectivity is critical for researchers preparing diboronic acids for porous material applications. The predictable reaction profile reduces the need for extensive purification and improves yield consistency, making the ortho-isomer the preferred starting material for boronic acid synthesis over the meta analog.

Regioisomer Differentiation by Chromatographic Retention

The 0.3 unit difference in XLogP3 between 1-bromo-2-(phenylsulfanyl)benzene (4.8) and its para-substituted regioisomer (5.1) translates to distinguishable retention times in reversed-phase HPLC [3]. This property is valuable for quality control laboratories requiring regioisomer-specific analytical methods. Procurement specifications can leverage this LogP difference to establish identity confirmation criteria that NMR alone may not reliably resolve for structurally similar aryl sulfide isomers.

GMP-Compliant Procurement with Crystallographic Identity Verification

The availability of a published single-crystal X-ray structure with full spectroscopic characterization [4] provides a definitive identity benchmark absent for many regioisomeric aryl sulfides. For pharmaceutical intermediate applications requiring GMP-compliant release testing, this crystallographic reference standard enables rigorous identity confirmation and detection of regioisomer contamination that could otherwise compromise downstream synthesis or regulatory filing integrity.

Application
Selection Property
Validation Focus
Sequential cross-coupling
Ortho-steric hindrance profile
Pd-catalyzed amination screen
Diboronic acid precursor
Ortho-lithiation selectivity
Br/Li exchange monitoring
Regioisomer resolution
Lipophilicity-based retention
RP-HPLC method development
Procurement identity
Crystallographic characterization
Single-crystal X-ray reference

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